![molecular formula C15H22N4 B5493265 N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine](/img/structure/B5493265.png)
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine
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Overview
Description
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine, also known as MRS-1292, is a selective antagonist of the neuropeptide Y receptor subtype 2 (Y2R). It has been studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cancer.
Mechanism of Action
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine acts as a selective antagonist of the Y2R, which is predominantly expressed in the central nervous system and peripheral tissues. By blocking the effects of neuropeptide Y on this receptor, N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine can modulate appetite, energy expenditure, and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine can decrease food intake and body weight in animal models of obesity and diabetes. It can also improve glucose tolerance and insulin sensitivity, suggesting a potential therapeutic role in the treatment of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine is its selectivity for the Y2R, which allows for more specific targeting of neuropeptide Y signaling pathways. However, its efficacy and safety in humans have not been fully established, and more research is needed to determine its potential therapeutic applications.
Future Directions
Future research on N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine could focus on its potential use in combination with other drugs or therapies for the treatment of obesity, diabetes, and other metabolic disorders. It could also explore the role of Y2R signaling in other physiological processes, such as stress response and cardiovascular function. Additionally, further studies could investigate the safety and efficacy of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine in human clinical trials.
Synthesis Methods
The synthesis of N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1-isopropyl-1H-imidazole to form 1-(2-bromoethyl)-1H-imidazole. This intermediate is then reacted with N-methyl-3-pyridineethanamine to yield N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine.
Scientific Research Applications
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the effects of neuropeptide Y, a neurotransmitter that plays a role in appetite regulation, energy homeostasis, and stress response. As such, N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine has been investigated as a potential treatment for obesity and diabetes.
properties
IUPAC Name |
N-methyl-N-[(1-propan-2-ylimidazol-2-yl)methyl]-1-pyridin-3-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-12(2)19-9-8-17-15(19)11-18(4)13(3)14-6-5-7-16-10-14/h5-10,12-13H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHATZICIOJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN(C)C(C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-methyl-1-pyridin-3-ylethanamine |
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